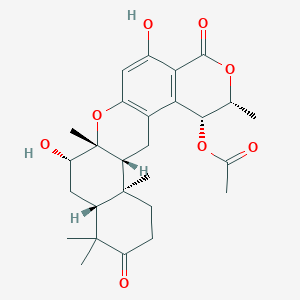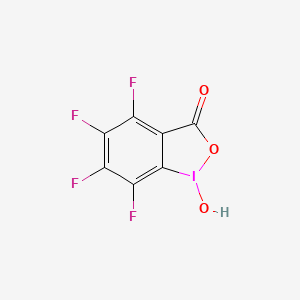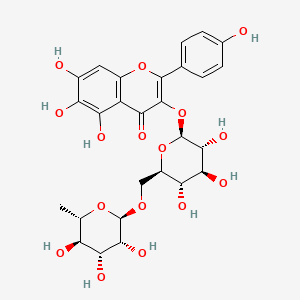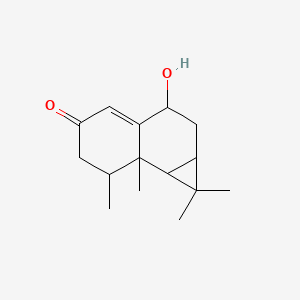
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
Descripción general
Descripción
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate is a chemical compound with the molecular formula C6H5BF4N2O2S and a molecular weight of 255.99 g/mol .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed Matsuda-Heck and Suzuki-Miyaura cross-couplings . A diazotization and cross-coupling sequence can also be performed in a one-pot process, avoiding the isolation of the thiophenediazonium salt derivative . Another synthesis route involves the Schiemann reaction, which successfully introduces a fluorine atom into the thiophene ring .Chemical Reactions Analysis
The chemical reactions involving this compound include palladium-catalyzed Matsuda-Heck and Suzuki-Miyaura cross-couplings . These reactions are used to synthesize a series of thiophene derivatives functionalized in the β-position .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
A study by Pomerantz and Turkman (2008) described the use of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate in synthesizing 3-fluorothiophene. This process involves the Schiemann reaction, offering a practical route to introduce fluorine into the thiophene ring. The overall yield of the process was reported at 49%, with the fluorine introduction stage yielding 67% (Pomerantz & Turkman, 2008).
Cross-Coupling Reactions
Raduan et al. (2011) highlighted the role of this compound in palladium-catalyzed Matsuda–Heck and Suzuki–Miyaura cross-coupling reactions. This approach facilitated the synthesis of various thiophene derivatives with good to excellent yields. The study underscored the efficiency of using a ligandless palladium catalyst and the possibility of performing diazotization and cross-coupling in a one-pot process (Raduan et al., 2011).
Gas Phase Ion Chemistry
Research by Vrkic and O'hair (2002) investigated the gas phase ion chemistry of diazonium ions, including those derived from this compound. The study provided insights into the formation and fragmentation of these ions, contributing to a better understanding of their reactivity and stability in the gas phase (Vrkic & O'hair, 2002).
Initiator in Radical Reactions
Cao and Li (2008) explored the use of diazonium tetrafluoroborate salts, such as this compound, as initiators in halogen atom-transfer radical addition or cyclization reactions. Their study demonstrated the effectiveness of these salts in facilitating various radical reactions in aqueous media at room temperature (Cao & Li, 2008).
Dediazoniation Reactions
Baumann et al. (1985) conducted a study on the dediazoniation of arene diazonium salts, including those similar to this compound. Their work explored the sensitization of dediazoniation by triplet excited aromatic ketones, shedding light on the mechanisms underlying these photolytic reactions (Baumann et al., 1985).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxycarbonylthiophene-3-diazonium Tetrafluoroborate is the thiophene ring . The compound is used in the synthesis of 3-fluorothiophene, a molecule that has applications in various areas such as conjugated polymers, antistatic agents, and various oligomers .
Mode of Action
The compound interacts with its target through the Schiemann reaction . This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate to produce the corresponding fluoroaromatic compound . In this case, the fluorine atom is successfully introduced into the thiophene ring .
Biochemical Pathways
The biochemical pathway involved in this process is the synthesis of 3-fluorothiophene. The product, methyl 3-fluorothiophene-2-carboxylate, is saponified and the 3-fluorothiophene-2-carboxylic acid is decarboxylated to afford 3-fluorothiophene .
Result of Action
The result of the action of this compound is the production of 3-fluorothiophene . This compound is an important molecule used in a number of diverse areas .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Propiedades
IUPAC Name |
2-methoxycarbonylthiophene-3-diazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2O2S.BF4/c1-10-6(9)5-4(8-7)2-3-11-5;2-1(3,4)5/h2-3H,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYBPMEVKSYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC(=O)C1=C(C=CS1)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)